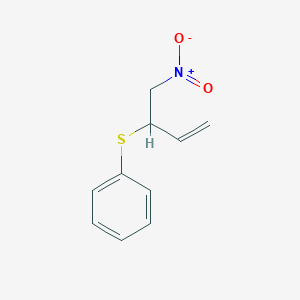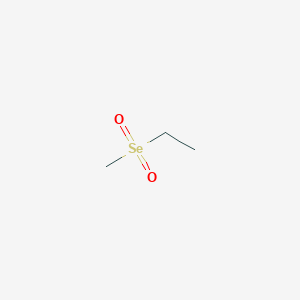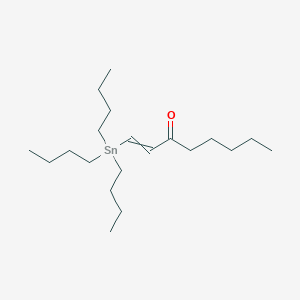
1-(Tributylstannyl)oct-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tributylstannyl)oct-1-en-3-one is an organotin compound with the molecular formula C20H40OSn. It is a derivative of oct-1-en-3-one, where a tributylstannyl group is attached to the first carbon atom. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Tributylstannyl)oct-1-en-3-one can be synthesized through several methods. One common approach involves the stannylation of oct-1-en-3-one using tributylstannane in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation processes, where the reaction parameters are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tributylstannyl)oct-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or other reduced forms.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can result in various organotin compounds or other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Tributylstannyl)oct-1-en-3-one has diverse applications in scientific research:
Biology: The compound’s organotin moiety makes it useful in studying the biological activity of organotin compounds, including their potential as antifouling agents and biocides.
Medicine: Research explores its potential in drug development, particularly in designing organotin-based pharmaceuticals with unique therapeutic properties.
Wirkmechanismus
The mechanism of action of 1-(Tributylstannyl)oct-1-en-3-one involves its interaction with molecular targets through its stannyl group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oct-1-en-3-one: A ketone analog of 1-(Tributylstannyl)oct-1-en-3-one, lacking the stannyl group.
1-Octen-3-ol: An alcohol analog used by mosquitoes as an odor cue.
Methyl vinyl ketone: A related enone with different reactivity and applications.
Uniqueness
This compound is unique due to its stannyl group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in synthetic chemistry and various research fields, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
107352-54-5 |
|---|---|
Molekularformel |
C20H40OSn |
Molekulargewicht |
415.2 g/mol |
IUPAC-Name |
1-tributylstannyloct-1-en-3-one |
InChI |
InChI=1S/C8H13O.3C4H9.Sn/c1-3-5-6-7-8(9)4-2;3*1-3-4-2;/h2,4H,3,5-7H2,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
IICBBNNKVLGRAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C=C[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


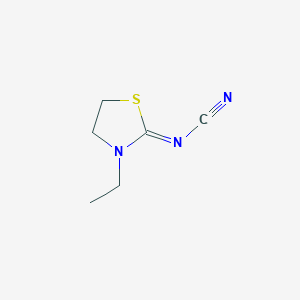

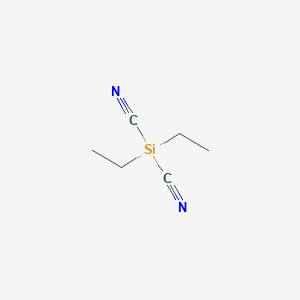
![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
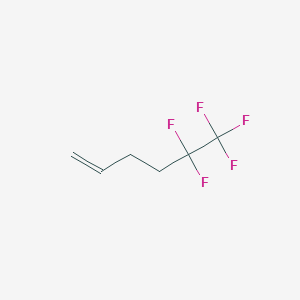
![3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine](/img/structure/B14338203.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)
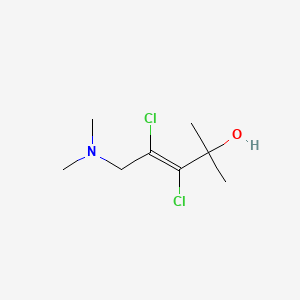

![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)

